1H-Benzotriazole-7-methanol
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Overview
Description
1H-Benzotriazole-7-methanol is a derivative of benzotriazole, a heterocyclic compound known for its versatile applications in various fields. The compound features a benzotriazole ring fused with a methanol group at the 7th position, making it a unique and valuable chemical in both research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Benzotriazole-7-methanol can be synthesized through several methods. One common approach involves the reaction of benzotriazole with formaldehyde under acidic conditions, followed by reduction with a suitable reducing agent. Another method includes the use of chloromethyl benzotriazole, which reacts with a nucleophile to introduce the methanol group .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1H-Benzotriazole-7-methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The benzotriazole ring allows for nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include substituted benzotriazole derivatives, aldehydes, carboxylic acids, and various functionalized compounds .
Scientific Research Applications
1H-Benzotriazole-7-methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Benzotriazole-7-methanol involves its interaction with molecular targets through its benzotriazole ring and methanol group. The compound can form stable complexes with metal ions, inhibiting corrosion. In biological systems, it can interact with enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Benzotriazole: The parent compound, known for its corrosion inhibition and UV stabilization properties.
Tolyltriazole: A derivative with similar applications but different structural properties.
5-Methyl-1H-benzotriazole: Another derivative with enhanced photostabilizing characteristics.
Uniqueness: 1H-Benzotriazole-7-methanol stands out due to its unique methanol group at the 7th position, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where other benzotriazole derivatives may not be as effective .
Properties
Molecular Formula |
C7H7N3O |
---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
2H-benzotriazol-4-ylmethanol |
InChI |
InChI=1S/C7H7N3O/c11-4-5-2-1-3-6-7(5)9-10-8-6/h1-3,11H,4H2,(H,8,9,10) |
InChI Key |
YHEKBXQMXRLCCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NNN=C2C(=C1)CO |
Origin of Product |
United States |
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